N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide
Description
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide is a synthetic hybrid molecule combining benzofuran and chromenone (coumarin) moieties with a fluorinated benzamide substituent. Chromenones are known for their biological activities, including anticoagulant and anti-inflammatory properties, while benzofuran derivatives exhibit diverse pharmacological profiles. The 2-fluorobenzamide group introduces electronic and steric effects that may enhance metabolic stability and target binding affinity. The ethyl group at the 6-position of the chromenone ring likely influences lipophilicity and conformational flexibility. Structural characterization of this compound would involve techniques such as X-ray crystallography (e.g., SHELX refinement ) and NMR spectroscopy (19F NMR for fluorine analysis) .
Properties
Molecular Formula |
C26H18FNO4 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C26H18FNO4/c1-2-15-11-12-22-18(13-15)19(14-23(29)31-22)25-24(17-8-4-6-10-21(17)32-25)28-26(30)16-7-3-5-9-20(16)27/h3-14H,2H2,1H3,(H,28,30) |
InChI Key |
QLXAPICFUZVPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-yl Intermediate: The chromen-4-yl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Benzofuran Moiety: The benzofuran ring is formed via intramolecular cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Coupling of Intermediates: The chromen-4-yl and benzofuran intermediates are coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzofuran and chromen-4-yl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide exhibit notable antimicrobial properties. A study evaluated various derivatives against pathogens affecting tomato plants, finding that certain structural modifications enhanced their efficacy against bacterial and fungal strains .
Anti-Virulence Therapeutics
The compound's structural features suggest potential as an anti-virulence agent. Inhibitors with amide moieties embedded in hetero-ring structures have shown promise in disrupting the virulence factors of pathogenic bacteria . The planar configuration of such compounds is critical for their inhibitory activity.
Anticancer Properties
Compounds derived from similar frameworks have been investigated for their anticancer properties. The presence of the chromenyl moiety is associated with the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to act as an electron transport layer enhances the efficiency and brightness of OLED devices .
Photovoltaic Cells
In photovoltaic applications, the compound's ability to absorb light and convert it into electrical energy has been explored. Its structural characteristics allow for effective charge transport, making it suitable for use in organic solar cells .
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-Virulence Potential |
|---|---|---|---|
| N-[2-(6-Ethyl...]-2-Fluorobenzamide | Moderate | High | Promising |
| Similar Chromen Derivative | High | Moderate | Low |
| Benzofuran Analog | Low | High | Moderate |
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of N-[2-(6-ethyl...]-2-fluorobenzamide demonstrated its effectiveness against Xanthomonas axonopodis and Fusarium solani. The results showed a significant reduction in pathogen growth at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies revealed that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, further supporting its role in anticancer drug development .
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
- Substituent Variation : Replaces the 2-fluorobenzamide group with a 3,4,5-trimethoxybenzamide moiety.
- Molecular weight increases to 499.519 g/mol .
- Biological Relevance : Methoxy groups are common in kinase inhibitors, suggesting divergent target selectivity.
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
- Substituent Variation : Cyclopropanecarboxamide replaces the aromatic benzamide.
Fluorinated Benzamide Derivatives
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
- Substituents : Trifluorinated benzamide with coplanar aromatic rings (dihedral angle: 0.7°).
- Structural Features : Exhibits 1D amide-amide hydrogen bonding and weaker C–H···F/O interactions .
- Comparison: The target compound’s chromenone-benzofuran scaffold introduces greater steric complexity, likely reducing coplanarity (e.g., aromatic rings may adopt larger dihedral angles).
Broflanilide
- Structure : Contains multiple fluorinated groups, including a 2-fluoro-3-(N-methylbenzamido)benzamide moiety.
- Bioactivity : Approved insecticide targeting GABA receptors .
- Comparison : The target compound lacks the bromine and trifluoromethyl groups of broflanilide, suggesting differences in bioactivity and target engagement.
Halogenated Analogues
Chlorinated Derivatives (e.g., N-(2-Chlorophenyl)-2-fluorobenzamide)
- Impact : Chlorine’s larger van der Waals radius enhances hydrophobic interactions but may reduce metabolic stability compared to fluorine.
- Enzyme Inhibition : Chlorinated benzamides are potent succinate dehydrogenase inhibitors , whereas fluorine’s electronegativity may favor hydrogen bonding in the target compound.
Crystallographic and Physicochemical Data
*Estimated based on molecular formula.
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The compound features a unique combination of chromen, benzofuran, and benzamide moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H21FNO4 |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | This compound |
1. Anticancer Activity
Recent studies have indicated that compounds containing benzofuran and chromen structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study found that certain benzofuran derivatives showed IC50 values as low as 11 μM against ovarian cancer cell lines, suggesting potent anticancer activity .
2. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation and associated pain .
3. Antioxidant Activity
The presence of chromen and benzofuran moieties suggests potential antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in cells. Studies have shown that flavonoids with similar structures can significantly reduce oxidative damage in various biological systems .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Interaction : It may interact with specific receptors implicated in cancer cell proliferation and survival.
- Radical Scavenging : The compound's structural features allow it to neutralize free radicals, thereby protecting cellular components from oxidative damage.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Efficacy : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines, with some compounds showing significant growth inhibition (GI50 values ranging from 2.20 μM to 5.86 μM) across different types of cancers, including colon and breast cancer .
- In Vivo Studies : Animal models treated with benzofuran derivatives demonstrated reduced tumor growth and improved survival rates compared to control groups, highlighting the therapeutic potential of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
